14-Pentadecenoic acid
Overview
Description
Mechanism of Action
Target of Action
14-Pentadecenoic acid, also known as pentadec-14-enoic acid, primarily targets the AMPK and mTOR pathways , which are core components of the human longevity pathway . It also interacts with the JAK2/STAT3 signaling pathway .
Mode of Action
This compound activates AMPK and inhibits mTOR , both of which play a crucial role in the human longevity pathway . It also suppresses the stemness and induces apoptosis through targeting the JAK2/STAT3 signaling pathway .
Biochemical Pathways
This compound is involved in the β-oxidation of unsaturated fatty acids . It has been found to contribute to both the reductase-isomerase and epimerase pathways during the degradation of these fatty acids .
Pharmacokinetics
It is known that this compound is along-chain fatty acid , which suggests that it may be absorbed in the intestines, transported in the blood bound to albumin, and metabolized in the liver.
Result of Action
This compound has broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been found to have anti-inflammatory, antifibrotic, and anticancer activities . It also has dose-dependent and clinically relevant activities across numerous human cell-based systems .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, it is recommended to be stored in a dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 14-Pentadecenoic acid are largely defined by its structure as a long-chain fatty acid. The alkene functional group on the terminal carbon of its aliphatic tail plays a crucial role in its interactions with other biomolecules
Cellular Effects
This compound has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the alkene functional group on the terminal carbon of its aliphatic tail plays a crucial role in its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Pentadecenoic Acid can be synthesized through the oxidation of its parent alkene . The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using advanced chemical processes that ensure high purity and yield. The exact methods may vary depending on the manufacturer, but they generally involve the use of sophisticated equipment and stringent quality control measures .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, which can lead to the formation of various oxidized products.
Reduction: This compound can also participate in reduction reactions, although specific details on the conditions and products are less commonly documented.
Substitution: Substitution reactions involving this compound can occur, particularly at the alkene functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
14-Pentadecenoic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentadecanoic Acid: A saturated fatty acid with similar chain length but lacking the alkene functional group.
Eicosapentaenoic Acid: An omega-3 fatty acid with different structural and functional properties.
Properties
IUPAC Name |
pentadec-14-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZYAQCDBBLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337655 | |
Record name | 14-Pentadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-34-7 | |
Record name | 14-Pentadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14-Pentadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 14-pentadecenoic acid according to the research provided?
A1: The research highlights two primary sources of this compound:
- Oil-tea cake: This byproduct of tea-oil production from Camellia oleifera seeds contains this compound as a significant component of its benzene/ethanol extractives. Pyrolysis-GC/MS analysis confirmed its presence in the 300°C pyrolyzate. []
- Microbial synthesis: Micrococcus cerificans can produce this compound when grown in a medium containing 1-pentadecene as a carbon source. This suggests a preferential methyl-group attack during the microbial assimilation of the alkene. []
Q2: Can you elaborate on the method used to identify this compound in oil-tea cake?
A2: Researchers utilized Pyrolysis-GC/MS to identify this compound in the benzene/ethanol extractives of oil-tea cake. This technique involves thermally decomposing the sample at 300°C and analyzing the resulting volatile compounds using gas chromatography coupled with mass spectrometry. This method allows for the separation and identification of individual compounds based on their retention times and mass spectra. []
Q3: The research mentions that ultrasound can be used to extract valuable compounds from pollen. Could this method be applicable to extract this compound from oil-tea cake?
A3: While the research demonstrates successful ultrasound-assisted extraction of polyphenols from pollen [], it doesn't directly address this compound extraction from oil-tea cake. Further research is needed to determine the efficacy of this method for this compound extraction, considering factors like solubility and potential degradation during sonication.
Q4: Can you describe a chemical synthesis route for this compound?
A4: One of the provided research papers details a chemical synthesis route for this compound (13) starting from methyl 10-undecenoate. The process involves several steps: []
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